1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-14-15(2)30-31(16(14)3)22-13-12-21(28-29-22)25-18-8-10-20(11-9-18)27-23(32)26-19-6-4-17(24)5-7-19/h4-13H,1-3H3,(H,25,28)(H2,26,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHKDLAPFRWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound exhibits anticancer activity by targeting specific molecular pathways involved in cancer cell proliferation and survival. The presence of the pyrazole and pyridazine moieties is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that the compound shows significant antiproliferative effects against various cancer cell lines. For instance:
- HepG2 (liver cancer) : The compound exhibited a mean growth inhibition percentage of 54.25%.
- HeLa (cervical cancer) : A growth inhibition percentage of 38.44% was observed.
- Importantly, it showed minimal toxicity towards normal fibroblasts (GM-6114), with a growth percentage of 80.06% .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole and phenyl groups can significantly affect the biological activity of the compound. For example:
- Substituting different alkyl and aryl groups at position N1 of the pyrazole resulted in a loss of antiproliferative activity against tested cell lines.
- Compounds with more embedded substituents demonstrated enhanced anti-inflammatory properties .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Activity | Notes |
|---|---|---|---|
| HepG2 | 26 | Antiproliferative | Significant inhibition observed |
| HeLa | 49.85 | Antiproliferative | Moderate inhibition |
| GM-6114 | >80 | Non-toxic | Minimal effect on normal cells |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : Wei et al. reported that derivatives of pyrazole, including this compound, showed significant inhibition of HepG2 cell growth with an IC50 value indicating effective concentration for therapeutic use .
- Pyridazine Derivatives : Research conducted by Xia et al. demonstrated that compounds with pyridazine derivatives exhibited potent antitumor activity, suggesting a synergistic effect when combined with pyrazole structures .
Scientific Research Applications
Key Features
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Pyridazin Moiety : Contributes to the compound's ability to interact with biological targets.
- Urea Linkage : Often associated with increased potency in drug candidates.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of urea derivatives. For instance, compounds similar to 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea have been synthesized and tested against various cancer cell lines.
Case Study: Anticancer Screening
A study synthesized several urea derivatives and evaluated their activity against the National Cancer Institute (NCI)-60 cell line panel. Compounds exhibiting significant growth inhibition were identified, with some showing IC50 values in the low micromolar range, indicating strong antiproliferative effects against melanoma and renal cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications to the urea moiety or substituents on the phenyl rings can significantly affect biological activity. For instance:
- Substituents with varying electronic properties can enhance or diminish antiproliferative effects.
- The introduction of hydrogen bond donors has been shown to improve binding affinity to target proteins .
Other Biological Activities
Beyond anticancer applications, compounds similar to this compound may exhibit other biological activities such as:
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest that modifications to similar structures could yield anti-inflammatory agents .
Summary of Antiproliferative Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SK-MEL-5 (Melanoma) | 2.5 | Apoptosis |
| Compound B | A498 (Renal Cancer) | 1.8 | Cell Cycle Arrest |
| Compound C | MDA-MB-468 (Breast Cancer) | 3.0 | Apoptosis |
Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity |
| Urea Linkage Variation | Altered binding affinity |
| Hydrogen Bond Donors | Enhanced potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
